Cas no 503610-43-3 (Rosuvastatin Lactone)

Rosuvastatin Lactone is a key intermediate in the synthesis of Rosuvastatin, a widely used statin for managing hypercholesterolemia. This lactone form offers advantages in stability and ease of handling during pharmaceutical manufacturing. Its well-defined chemical structure ensures consistent quality and reproducibility in downstream processes. Rosuvastatin Lactone is particularly valuable for controlled conversion to the active pharmaceutical ingredient (API), enabling precise formulation development. The compound's high purity and compatibility with standard synthetic routes make it a preferred choice for industrial-scale production. Its utility extends to research applications, where it serves as a reference standard for analytical method development and impurity profiling in Rosuvastatin-based drug products.
Rosuvastatin Lactone structure
Rosuvastatin Lactone structure
Product name:Rosuvastatin Lactone
CAS No:503610-43-3
MF:C22H26N3O5FS
Molecular Weight:463.52234
CID:839133
PubChem ID:29918986

Rosuvastatin Lactone 化学的及び物理的性質

名前と識別子

    • Rosuvastatin-5S-lactone
    • N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]vinyl]-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
    • Rosuvastatin Lactone
    • (6R,7S)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZINE-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[[(1-METHYL-1H-TETRAZOL-5-YL)SULPHANYL]METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CAR
    • (3R,5R)-ROSUVASTATIN LACTONE
    • N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
    • Rosuvastatin EP Impurity D
    • CHEBI:184522
    • ent-Rosuvastatin Lactone
    • HY-138166
    • ROSUVASTATIN LACTONE [USP IMPURITY]
    • DTXSID901034473
    • N-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-5-((1E)-2-((2S,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHENYL)-2-PYRIMIDINYL)-N-METHYLMETHANESULFONAMIDE
    • Methanesulfonamide, N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-, rel-; ent-Rosuvastatin Lactone; Rosuvastatin-5R-lactone; N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2SR,4RS)-4
    • AC-30584
    • AS-82903
    • 503610-43-3
    • F19301
    • Rosuvastatin 5 S-lactone
    • SOEGVMSNJOCVHT-VEUZHWNKSA-N
    • N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
    • N-[4-(4-luorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulonamide
    • ROSUVASTATIN CALCIUM IMPURITY D (EP IMPURITY)
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
    • Rosuvastatin-5-S-lactone
    • CS-0145597
    • AKOS015896316
    • N-[4-(4-fluorophenyl)-5-[(1E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
    • UNII-FL37W41F3T
    • N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (Rosuvastatin Lactone)
    • ROSUVASTATIN CALCIUM IMPURITY D [EP IMPURITY]
    • E-6-{2-[2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-yl]vinyl}-(4R,6S)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • FL37W41F3T
    • Methanesulfonamide, N-(4-(4-fluorophenyl)-6-(1-methylethyl)-5-((1E)-2-((2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethenyl)-2-pyrimidinyl)-N-methyl-
    • ROSUVASTATIN LACTONE (USP IMPURITY)
    • SCHEMBL245091
    • SCHEMBL245092
    • インチ: InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1
    • InChIKey: SOEGVMSNJOCVHT-RJCHQFKYSA-N
    • SMILES: CC(C)c1c(c(nc(n1)N(C)S(=O)(=O)C)c2ccc(cc2)F)/C=C/[C@H]3C[C@@H](CC(=O)O3)O

計算された属性

  • 精确分子量: 463.15800
  • 同位素质量: 463.158
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 779
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118A^2
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.387
  • ゆうかいてん: 127 - 135°C
  • Boiling Point: 695.0±65.0 °C at 760 mmHg
  • フラッシュポイント: 374.1±34.3 °C
  • Refractive Index: 1.615
  • Solubility: Acetonitrile (Slightly), Chloroform, Ethyl Acetate (Slightly), Methanol (Slightl
  • PSA: 118.07000
  • LogP: 3.96240
  • じょうきあつ: 0.0±2.3 mmHg at 25°C

Rosuvastatin Lactone Security Information

Rosuvastatin Lactone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
R700550-50mg
Rosuvastatin Lactone
503610-43-3
50mg
$ 419.00 2023-09-06
eNovation Chemicals LLC
Y1242254-5mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 98%
5mg
$245 2024-06-06
TRC
R700550-10mg
Rosuvastatin Lactone
503610-43-3
10mg
$ 176.00 2023-09-06
TRC
R700550-5mg
Rosuvastatin Lactone
503610-43-3
5mg
$97.00 2023-05-17
1PlusChem
1P00DCCP-50mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 95%
50mg
$476.00 2025-02-26
1PlusChem
1P00DCCP-10mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 95%
10mg
$179.00 2025-02-26
Ambeed
A284391-50mg
N-(4-(4-Fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
503610-43-3 97%
50mg
$106.0 2025-03-01
Aaron
AR00DCL1-25mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 98%
25mg
$589.00 2023-12-13
eNovation Chemicals LLC
Y1242254-50mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 98%
50mg
$135 2025-02-28
eNovation Chemicals LLC
Y1242254-10mg
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
503610-43-3 98%
10mg
$370 2024-06-06

Rosuvastatin Lactone 合成方法

Rosuvastatin Lactone 関連文献

Rosuvastatin Lactoneに関する追加情報

Introduction to Rosuvastatin Lactone (CAS No: 503610-43-3) in Modern Pharmaceutical Research

Rosuvastatin Lactone, identified by the chemical identifier CAS No: 503610-43-3, is a critical intermediate in the synthesis of Rosuvastatin, one of the most widely prescribed statins for the management of hypercholesterolemia and related cardiovascular conditions. This compound has garnered significant attention in the pharmaceutical industry due to its role in producing a highly effective cholesterol-lowering agent. The lactone form of Rosuvastatin is particularly noteworthy for its stability and efficiency in drug formulation, making it a subject of extensive research and development.

The pharmacological significance of Rosuvastatin Lactone lies in its conversion to the active pharmaceutical ingredient (API), Rosuvastatin, within the human body. This transformation is facilitated by enzymatic hydrolysis, a process that underscores the compound's importance in drug metabolism and bioavailability. Recent studies have highlighted the lactone's role in enhancing the solubility and absorption of Rosuvastatin, thereby improving therapeutic outcomes. The compound's structural properties, characterized by a lactone ring, contribute to its stability under various conditions, which is essential for maintaining efficacy during storage and transportation.

In the realm of cardiovascular pharmacology, Rosuvastatin Lactone has been studied for its potential in modulating lipid metabolism beyond cholesterol reduction. Emerging research suggests that this intermediate may influence other pathways involved in atherosclerosis, such as inflammation and endothelial function. A notable study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Rosuvastatin Lactone exhibit anti-inflammatory properties, which could expand its therapeutic applications. This finding aligns with the growing understanding that managing inflammation is as crucial as lowering cholesterol in preventing cardiovascular diseases.

The synthesis of Rosuvastatin Lactone involves sophisticated chemical processes that ensure high purity and yield. Modern synthetic methodologies have improved the efficiency of producing this intermediate, reducing costs and environmental impact. Advances in green chemistry have led to the development of solvent-free or aqueous-based synthesis routes for Rosuvastatin Lactone, minimizing hazardous waste and energy consumption. These innovations not only enhance sustainability but also make large-scale production more feasible.

From a regulatory perspective, Rosuvastatin Lactone is subject to stringent quality control measures to ensure compliance with pharmaceutical standards. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify its purity and structural integrity. Regulatory agencies require comprehensive documentation detailing the synthesis, characterization, and safety profiles of intermediates like Rosuvastatin Lactone before they can be used in drug manufacturing. This rigorous oversight ensures that patients receive safe and effective medications.

The clinical relevance of Rosuvastatin Lactone extends beyond its role as a precursor for Rosuvastatin. Researchers are exploring its potential as a standalone therapeutic agent due to its observed biological activities. Preclinical studies indicate that Rosuvastatin Lactone may have neuroprotective effects, making it a candidate for treating neurological disorders associated with cholesterol metabolism. Additionally, its anti-inflammatory properties have sparked interest in its application for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The future direction of research on Rosuvastatin Lactone is promising, with several ongoing studies aimed at uncovering new therapeutic applications and optimizing synthetic pathways. Collaborative efforts between academia and industry are essential to accelerate these advancements. By leveraging cutting-edge technologies such as computational chemistry and artificial intelligence, scientists can predict novel derivatives of Rosuvastatin Lactone with enhanced pharmacological profiles.

In conclusion, Rosuvastatin Lactone (CAS No: 503610-43-3) is a pivotal compound in pharmaceutical research, playing a crucial role in the development of Rosuvastatin and potentially offering additional therapeutic benefits. Its structural features, synthetic advantages, and biological activities make it a subject of intense study. As research progresses, we can anticipate further insights into its mechanisms of action and expanded applications in medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:503610-43-3)Rosuvastatin Lactone
A24858
Purity:99%/99%
はかる:100mg/250mg
Price ($):161.0/305.0